molecular formula C8H12O B13979644 Oct-7-yn-4-one

Oct-7-yn-4-one

Cat. No.: B13979644
M. Wt: 124.18 g/mol
InChI Key: IIFBQNVRTLXAKY-UHFFFAOYSA-N
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Description

Oct-7-yn-4-one: is an organic compound with the molecular formula C8H12O It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Oct-7-yn-4-one can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Lithium aluminum hydride and hydrogen gas with a palladium catalyst are typical reducing agents.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted alkynes and alkenes.

Scientific Research Applications

Chemistry: Oct-7-yn-4-one is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and materials. Its unique structure allows for the formation of various derivatives through chemical modifications .

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. These molecules can be studied for their potential therapeutic effects and mechanisms of action .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of Oct-7-yn-4-one involves its interaction with various molecular targets and pathways. For instance, in chemical reactions, the triple bond in this compound can act as a reactive site for nucleophilic and electrophilic attacks. This reactivity is harnessed in synthetic chemistry to create diverse products .

Comparison with Similar Compounds

Uniqueness: Oct-7-yn-4-one is unique due to its specific positioning of the triple bond and carbonyl group, which imparts distinct reactivity and properties compared to other alkynes. This makes it particularly useful in specialized synthetic applications and research .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

oct-7-yn-4-one

InChI

InChI=1S/C8H12O/c1-3-5-7-8(9)6-4-2/h1H,4-7H2,2H3

InChI Key

IIFBQNVRTLXAKY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCC#C

Origin of Product

United States

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